![molecular formula C24H14N2O B2813485 2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 865659-35-4](/img/structure/B2813485.png)
2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
The compound “2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has a naphthyl group, which is a common structure in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings including a pyridine ring and a naphthyl group. The “2-methyl”, “5-oxo”, and “3-carbonitrile” parts suggest additional functional groups attached to this core structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyridine ring is known to participate in various reactions, often acting as a base . The naphthyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, the exact arrangement of its atoms, and the types of functional groups it contains would all play a role .Scientific Research Applications
Synthesis and Characterization of Pyridine Derivatives
Researchers have explored the synthesis of a broad range of pyridine and fused pyridine derivatives, revealing the versatility of pyridine carbonitriles in chemical transformations. For example, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile with arylidene malononitrile led to the creation of isoquinoline derivatives, demonstrating the compound's role in synthesizing complex heterocyclic structures (Al-Issa, 2012). This synthesis pathway showcases the compound's potential in the development of new chemical entities with possible applications in various fields, including pharmaceuticals and materials science.
Crystal Structure Analysis
The investigation into the crystal structures of derivatives, such as 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, demonstrates the utility of the compound in studying the structural aspects of heterocyclic chemistry. X-ray crystal-structure analyses confirmed the structures of these derivatives, providing insights into their molecular configurations and the effects of substitution on the absorption spectrum and fluorescence properties (Landmesser et al., 2008). Understanding these structural nuances is essential for designing compounds with specific physical, chemical, or biological properties.
Development of Inhibitors for SARS-CoV-2 RdRp
Research into azafluorene derivatives, including the study of compounds similar to 2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, highlighted their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. The synthesis, physicochemical, and quantum chemical analysis, alongside modeling and molecular docking studies, shed light on the compounds' inhibitory activities against the virus's replication mechanism (Venkateshan et al., 2020). Such research underscores the compound's relevance in the discovery and development of novel antiviral agents.
Mechanism of Action
Future Directions
The future research directions would largely depend on the properties and potential applications of this compound. If it shows promise in a particular area, such as medicinal chemistry or materials science, future work could focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .
properties
IUPAC Name |
2-methyl-4-naphthalen-1-yl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O/c1-14-20(13-25)21(17-12-6-8-15-7-2-3-9-16(15)17)22-23(26-14)18-10-4-5-11-19(18)24(22)27/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXXURHQUNGKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile |
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